molecular formula C18H27BO4 B2382681 4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl)-1,3,2-dioxaborolane CAS No. 2246378-88-9

4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl)-1,3,2-dioxaborolane

Cat. No.: B2382681
CAS No.: 2246378-88-9
M. Wt: 318.22
InChI Key: IPXRPRMFCGDANY-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl)-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a phenyl group substituted with an oxan-2-ylmethoxy group.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl)-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transmetalation step in the coupling reaction. This leads to the formation of a new carbon-carbon bond between the aryl or vinyl halide and the boronic ester . The molecular targets and pathways involved include the palladium catalyst and the base used in the reaction .

Comparison with Similar Compounds

Similar compounds to 4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl)-1,3,2-dioxaborolane include other boronic esters such as:

These compounds share the dioxaborolane ring structure but differ in their substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific substituent, which can impart distinct electronic and steric properties, making it suitable for particular synthetic and research applications .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(oxan-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BO4/c1-17(2)18(3,4)23-19(22-17)14-8-10-15(11-9-14)21-13-16-7-5-6-12-20-16/h8-11,16H,5-7,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXRPRMFCGDANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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